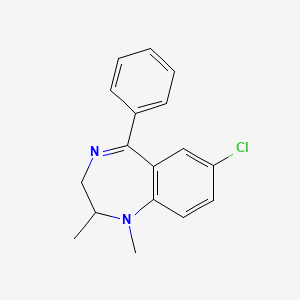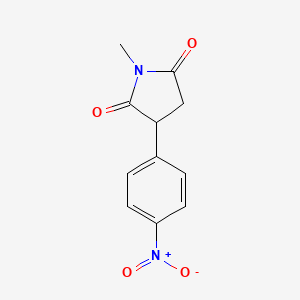![molecular formula C13H16 B14622717 (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene is a unique organic compound characterized by its specific structural configuration This compound belongs to the class of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene typically involves a series of organic reactions. One common method is the cyclization of a suitable precursor, such as a diene or polyene, under specific conditions that promote the formation of the annulene ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds or other functional groups present in the molecule.
Substitution: The methyl group or hydrogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of annulenes and related hydrocarbons.
Biology: The compound’s unique structure may be investigated for potential biological activity or as a building block for more complex molecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug design and development.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its distinct chemical properties.
Mécanisme D'action
The mechanism by which (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting the stability and function of biological macromolecules. The exact mechanism depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene include other annulenes with different substituents or double bond configurations, such as:
Benzene: A simpler aromatic hydrocarbon with a six-membered ring and alternating double bonds.
Cyclooctatetraene: An eight-membered ring with alternating double bonds, similar to the annulene structure.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness
The uniqueness of (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene lies in its specific structural configuration and the presence of the methyl group. This configuration imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16 |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene |
InChI |
InChI=1S/C13H16/c1-11-5-4-8-12-6-2-3-7-13(12)10-9-11/h4-5,8-10H,2-3,6-7H2,1H3/b5-4?,8-4-,10-9-,11-5-,11-9?,12-8?,13-10? |
Clé InChI |
RRIHIOHIHGJYEJ-OYGZKJKQSA-N |
SMILES isomérique |
C/C/1=C/C=C\C2=C(CCCC2)/C=C1 |
SMILES canonique |
CC1=CC=CC2=C(CCCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)

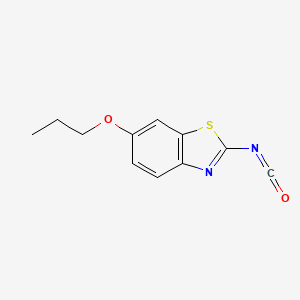
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
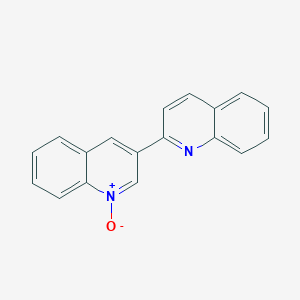
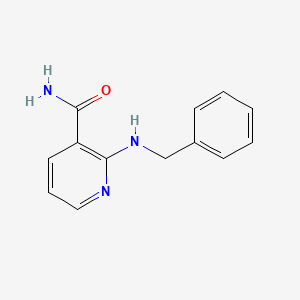
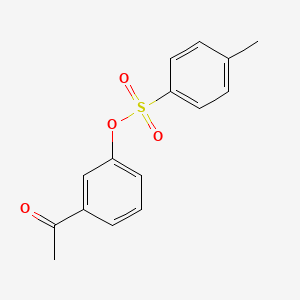

![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
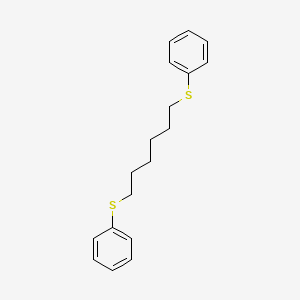
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)

